molecular formula C18H39N5O12S B3434897 Dibekacin sulfate CAS No. 64070-13-9

Dibekacin sulfate

Cat. No.: B3434897
CAS No.: 64070-13-9
M. Wt: 549.6 g/mol
InChI Key: GXKUKBCVZHBTJW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Dibekacin sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen fluoride, sodium borohydride, and various protective groups . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives with enhanced antibacterial properties. These derivatives are often tested for their efficacy against resistant bacterial strains .

Properties

CAS No.

64070-13-9

Molecular Formula

C18H39N5O12S

Molecular Weight

549.6 g/mol

IUPAC Name

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)

InChI Key

GXKUKBCVZHBTJW-UHFFFAOYSA-N

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Related CAS

93965-12-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibekacin sulfate
Reactant of Route 2
Dibekacin sulfate
Reactant of Route 3
Dibekacin sulfate
Reactant of Route 4
Dibekacin sulfate
Reactant of Route 5
Dibekacin sulfate
Reactant of Route 6
Dibekacin sulfate

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